molecular formula C8H15NS B13022888 N-(3-Methylbut-2-en-1-yl)thietan-3-amine

N-(3-Methylbut-2-en-1-yl)thietan-3-amine

Cat. No.: B13022888
M. Wt: 157.28 g/mol
InChI Key: HNKNYZBPLCDDAN-UHFFFAOYSA-N
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Description

N-(3-Methylbut-2-en-1-yl)thietan-3-amine (CAS 1849268-91-2) is a synthetic organic compound with the molecular formula C 8 H 15 NS and a molecular weight of 157.28 g/mol [ ]. This amine features a unique structure combining a thietane (a four-membered ring containing sulfur) with a prenyl-like (3-methylbut-2-en-1-yl) chain, making it a valuable intermediate for medicinal chemistry and chemical biology research. Research Applications and Value: While the specific biological activity of this compound is not fully characterized, its structure suggests significant potential as a versatile building block in organic synthesis. The molecule's key value lies in its two functional components: the amine group, which can undergo various derivatizations, and the thietane ring, a less common scaffold that can impart interesting steric and electronic properties to resulting compounds. Researchers may explore its use in developing novel compound libraries, particularly in creating analogs of bioactive molecules. Structurally related compounds featuring the 3-methylbut-2-en-1-yl (prenyl) chain are known to be investigated for their biological activities, including as cytokinins in plant science [ ] and as inhibitors in enzymatic studies [ ], highlighting the potential research pathways for this chemical entity. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It is shipped with cold-chain transportation to ensure stability [ ]. Researchers are encouraged to consult the available safety data sheet and handle this compound with appropriate laboratory precautions.

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N-(3-methylbut-2-enyl)thietan-3-amine

InChI

InChI=1S/C8H15NS/c1-7(2)3-4-9-8-5-10-6-8/h3,8-9H,4-6H2,1-2H3

InChI Key

HNKNYZBPLCDDAN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1CSC1)C

Origin of Product

United States

Chemical Reactions Analysis

N-(3-Methylbut-2-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Table 1: Key Properties of N-(3-Methylbut-2-en-1-yl)thietan-3-amine and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Structural Features Pharmacological Notes References
This compound C₈H₁₅NS 157.28 (calculated) ~1.5† Thietane ring, unsaturated substituent Unknown; potential CNS activity
N,N-Dimethyl(3-butenyl)amine C₆H₁₃N 99.17 1.12 Linear chain, dimethylamino group Simpler structure, possible CNS activity
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine C₁₀H₁₃N₅ 203.24 N/A Purine ring, same substituent Detected in human exposome
Ethylmethylthiambutene C₁₃H₁₇NS₂ 259.40 N/A Thienyl groups, ethylmethylamino Opioid analog with thienyl moieties

*LogP values estimated using computational tools where experimental data are unavailable.
†Estimated based on substituent contributions (e.g., thietane’s polarity vs. unsaturated chain hydrophobicity).

Key Analysis

Thietane vs. Other Heterocycles

  • Thietane Ring : The strained three-membered thietane ring in the target compound contrasts with larger heterocycles like thiazoles () or thiadiazoles (). The smaller ring size may increase reactivity or conformational rigidity compared to five- or six-membered analogs.
  • Thienyl Moieties: Compounds like Ethylmethylthiambutene () feature aromatic thienyl groups, which enhance π-π stacking interactions in receptor binding.

Substituent Effects

  • 3-Methylbut-2-en-1-yl Group : Shared with N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine (), this substituent introduces hydrophobicity and conjugation. However, its attachment to a purine (vs. thietane) drastically alters bioavailability and metabolic pathways.
  • Dimethylamino vs. Thietan-3-Amine: N,N-Dimethyl(3-butenyl)amine () has a simpler dimethylamino group, leading to lower molecular weight (99.17 vs. 157.28) and reduced steric hindrance compared to the thietane-containing target.

Pharmacological Implications

  • CNS Activity : Linear amines like N,N-Dimethyl(3-butenyl)amine () often exhibit CNS penetration due to moderate LogP (~1.12). The target compound’s higher LogP (~1.5) may enhance blood-brain barrier permeability but requires validation.
  • Exposome Relevance : N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine () is part of the human exposome, suggesting that the target compound’s substituent may confer environmental or metabolic persistence.

Analytical Differentiation

LC-MS/MS data for N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine () show distinct fragmentation patterns (e.g., m/z 203.24 in positive mode). The target compound would require similar analytical methods but with unique spectral signatures due to the thietane ring’s mass defect and sulfur atom.

Preparation Methods

Synthesis via Nucleophilic Substitution on Thietan-3-amine

  • Step 1: Preparation of Thietan-3-amine

    Thietan-3-amine can be synthesized by nucleophilic ring closure of appropriate mercaptoalkanol derivatives or via ring-opening of halomethyloxiranes with hydrogen sulfide, followed by amination.

  • Step 2: N-Alkylation with 3-Methylbut-2-en-1-yl Halides

    The amino group on thietan-3-amine is alkylated using 3-methylbut-2-en-1-yl halides (e.g., bromide or chloride) under basic conditions to yield N-(3-Methylbut-2-en-1-yl)thietan-3-amine.

Synthesis via Double Nucleophilic Displacement of Disulfonates

  • Starting from 1,3-diols, disulfonates are prepared by treatment with methanesulfonyl chloride.

  • These disulfonates undergo double nucleophilic displacement with sodium sulfide to form the thietane ring.

  • Subsequent functionalization introduces the amino group and the 3-methylbut-2-en-1-yl substituent.

Synthesis via Nucleophilic Ring-Opening of Halomethyloxiranes

  • Halomethyloxiranes react with hydrogen sulfide in the presence of a base (e.g., Ba(OH)2) to form thietane-3-ols.

  • These intermediates can be converted to thietan-3-amines by substitution of the hydroxyl group with an amino group.

  • N-alkylation with 3-methylbut-2-en-1-yl halides completes the synthesis.

Photochemical [2 + 2] Cycloaddition (Thia-Paternò–Büchi Reaction)

  • Photochemical cycloaddition of thiocarbonyl compounds with 3-methylbut-2-ene derivatives can form thietane rings with the desired substitution pattern.

  • Subsequent amination steps yield the target compound.

Methodology Key Reagents/Conditions Advantages Limitations References
Double Nucleophilic Displacement 1,3-Diols → Disulfonates + Na2S Efficient ring formation Steric hindrance with bulky groups
Stepwise Nucleophilic Displacement Thiourea + 3,3-bis(chloromethyl)oxetane + KOH Controlled substitution Multi-step, requires careful control
Nucleophilic Ring-Opening of Oxiranes Halomethyloxirane + H2S + Ba(OH)2 Mild conditions, good yields Requires handling of H2S
Photochemical Cycloaddition Thiocarbonyl compounds + alkenes, UV light Access to complex substitution Requires photochemical setup
N-Alkylation of Thietan-3-amine Thietan-3-amine + 3-methylbut-2-en-1-yl halide Straightforward functionalization Possible side reactions
  • The nucleophilic ring-opening of halomethyloxiranes with hydrogen sulfide is a well-documented and efficient method to access thietane-3-ols, which are versatile intermediates for further amination and alkylation steps to yield N-substituted thietan-3-amines.

  • Double nucleophilic displacement of disulfonates derived from 1,3-diols is a classical and reliable approach to construct the thietane ring, but steric hindrance can limit its applicability for bulky substituents like the 3-methylbut-2-en-1-yl group.

  • Photochemical [2 + 2] cycloadditions provide an alternative route to thietane derivatives with complex substitution patterns, though this method requires specialized equipment and may produce mixtures of isomers.

  • The final N-alkylation step to introduce the 3-methylbut-2-en-1-yl substituent onto thietan-3-amine is typically performed under basic conditions using alkyl halides, with reaction conditions optimized to minimize side reactions such as elimination or over-alkylation.

The preparation of this compound involves constructing the thietan-3-amine core followed by N-alkylation with the 3-methylbut-2-en-1-yl moiety. The most practical and documented methods include nucleophilic ring-opening of halomethyloxiranes with hydrogen sulfide to form thietane-3-ols, subsequent amination, and alkylation steps. Alternative methods such as double nucleophilic displacement of disulfonates and photochemical cycloadditions offer routes to the thietane ring but may face limitations due to steric hindrance or equipment requirements. The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

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